methyl 2-bromo-2-methylpropanoate

Catalog No.
S774101
CAS No.
23426-63-3
M.F
C5H9BrO2
M. Wt
181.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
methyl 2-bromo-2-methylpropanoate

CAS Number

23426-63-3

Product Name

methyl 2-bromo-2-methylpropanoate

IUPAC Name

methyl 2-bromo-2-methylpropanoate

Molecular Formula

C5H9BrO2

Molecular Weight

181.03 g/mol

InChI

InChI=1S/C5H9BrO2/c1-5(2,6)4(7)8-3/h1-3H3

InChI Key

PQUSVJVVRXWKDG-UHFFFAOYSA-N

SMILES

CC(C)(C(=O)OC)Br

Canonical SMILES

CC(C)(C(=O)OC)Br
  • Organic Synthesis: Due to its reactive bromine group, Methyl 2-bromo-2-methylpropionate serves as a building block for the creation of more complex organic molecules. Researchers utilize it in alkylation reactions to introduce an isobutyryl group (CH2(CH3)2CO) into target molecules. This functionality can be crucial for studying various properties and biological activities [].

For example, a research paper describes the application of Methyl 2-bromo-2-methylpropionate in the synthesis of novel heterocyclic compounds with potential antitumor activity. The study highlights the role of the compound as a key intermediate for introducing the desired functional group.

  • Medicinal Chemistry: Methyl 2-bromo-2-methylpropionate finds use in the synthesis of potential drug candidates. Its role lies in introducing the isobutyryl moiety into molecules being investigated for their therapeutic potential. Researchers can then study how this specific group affects the target molecule's properties and biological interactions [].

Methyl 2-bromo-2-methylpropanoate is an organic compound with the molecular formula C5H9BrO2C_5H_9BrO_2. It is classified as an ester, specifically derived from the reaction of 2-bromo-2-methylpropanoic acid and methanol. This compound is characterized by its distinctive bromine atom, which contributes to its reactivity and utility in various chemical processes. Methyl 2-bromo-2-methylpropanoate appears as a colorless to pale yellow liquid and has a boiling point of approximately 436.2 K .

Currently, there is no documented research on the specific mechanism of action of MMBP in biological systems.

MMBP can be a health hazard if inhaled, ingested, or absorbed through the skin. It may cause irritation to the eyes, skin, and respiratory system [].

  • Toxicity: Data on specific toxicity is limited. However, due to the presence of bromine, it is advisable to handle MMBP with appropriate personal protective equipment (PPE) like gloves, goggles, and a fume hood [].
  • Flammability: Flammable liquid [].

  • Nucleophilic Substitution: The bromine atom in the compound can be substituted by nucleophiles, making it useful in synthesis reactions.
  • Polymerization Initiator: It serves as a free radical initiator in polymerization processes, particularly in atom transfer radical polymerization (ATRP) .
  • Dehydrohalogenation: Under certain conditions, it can undergo elimination reactions to form alkenes.

Methyl 2-bromo-2-methylpropanoate can be synthesized through several methods:

  • Esterification Reaction: The most common method involves the reaction of methanol with 2-bromo-2-methylpropanoic acid, typically using an acid catalyst to facilitate the esterification process .
    Methanol+2 Bromo 2 methylpropanoic acidMethyl 2 bromo 2 methylpropanoate+Water\text{Methanol}+\text{2 Bromo 2 methylpropanoic acid}\rightarrow \text{Methyl 2 bromo 2 methylpropanoate}+\text{Water}
  • Halogenation of Propanoic Acid Derivatives: Another method involves the bromination of propanoic acid derivatives followed by esterification.
  • Free Radical Reactions: This compound can also be synthesized via free radical mechanisms that utilize bromine or other halogens .

Methyl 2-bromo-2-methylpropanoate finds applications in various fields:

  • Polymer Chemistry: It is primarily used as a free radical initiator in polymerization processes, allowing for the synthesis of various polymers with controlled molecular weights .
  • Organic Synthesis: The compound serves as a versatile intermediate in organic synthesis, particularly for introducing bromine into organic molecules.
  • Research

Methyl 2-bromo-2-methylpropanoate shares similarities with other bromo esters and propanoate derivatives. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Ethyl 2-bromo-2-methylpropanoateC6H11BrO2C_6H_{11}BrO_2Ethyl ester variant; used similarly in polymerization
Isopropyl 2-bromo-2-methylpropanoateC7H13BrO2C_7H_{13}BrO_2Larger isopropyl group; different reactivity profile
Prop-2-yn-1-yl 2-Bromo-2-methylpropanoateC8H13BrO3C_8H_{13}BrO_3Contains alkyne functionality; unique for specific reactions

Uniqueness: Methyl 2-bromo-2-methylpropanoate is distinct due to its specific structural features that allow it to act effectively as a free radical initiator while maintaining a relatively simple ester structure. Its applications in polymer chemistry highlight its importance compared to other similar compounds that may not possess the same utility.

XLogP3

1.5

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 42 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 41 of 42 companies with hazard statement code(s):;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (95.12%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.12%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

23426-63-3

Wikipedia

Methyl 2-bromo-2-methylpropionate

Dates

Modify: 2023-08-15

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